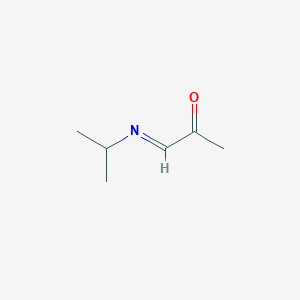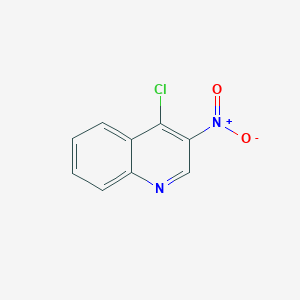
Hymexazole
Overview
Description
Hymexazole is an organic compound that is used in various scientific research applications. It belongs to the class of compounds known as benzimidazoles, which are heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound is primarily used in the synthesis of organic molecules, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Fungicide Sensitivity Research : Hymexazol is used to study the sensitivity of various Oomycetes to fungicides. The sensitivity shows close relationships with the current classification of these organisms (Kato et al., 1990).
Mode of Action in Fungi : It decreases dry mycelial weight, inhibits glucose uptake, and reduces the growth of Pellicularia sasakii, a pathogenic fungus (Nakanishi et al., 1975).
Seedling Disease Control in Agriculture : Applied to sugar-beet seeds, hymexazol increases seedling establishment and reduces losses caused by Pythium spp. and Aphanomyces cochlioides (Payne & Williams, 1990).
Treatment of Plant Diseases : It is effective against Fusarium solani in various plants, with differing levels of efficacy depending on the concentration used (Al-Sadi et al., 2015).
Soil Fungicide Characteristics : Hymexazol acts as a soil-fungicide, inhibiting mycelial growth and controlling Fusarium wilt of cucumber and damping-off in cucumber seedlings (Takahi et al., 1974).
Pesticide Carrier in Nanocomposites : Hymexazole-loaded nanocomposites, like those made from graphene oxide and polydopamine, can be used as pesticide carriers, solving issues of low utilization and wash-off, especially for water-soluble pesticides (Tong et al., 2018).
Improving Plant Stress Tolerance : It can enhance the salt tolerance of rice, making it more resistant to salt stress (Fang et al., 2007).
Toxicity Studies : Research on hymexazol has also looked into its hepatorenal toxicity in rats and its environmental impacts, such as its atmospheric degradation and soil metabolism (Hassan et al., 2023).
Residue Assessment in Food Crops : Studies have assessed hymexazol's residuality in crops like strawberries, essential for understanding its effects on food safety and crop health (Báez-Sañudo et al., 2022).
Mechanism of Action
Hymexazol, also known as Hymexazole, is a systemic fungicide widely used in agriculture to control soil-borne diseases . This article will delve into the mechanism of action of Hymexazol, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Hymexazol primarily targets pathogenic fungi, inhibiting their spore germination and normal growth . It is particularly effective against Fusarium, Aphanomyces, and Pythium species .
Mode of Action
Hymexazol inhibits fungal growth by disrupting nucleic acid synthesis, specifically DNA and RNA synthesis . When applied to the soil, Hymexazol can bind with inorganic metal salt ions such as iron and aluminum in the soil, enhancing its ability to inhibit the germination of pathogenic fungal spores .
Biochemical Pathways
Hymexazol interferes with the biochemical pathways involved in nucleic acid synthesis, thereby inhibiting the growth of pathogenic fungi . In plants, Hymexazol can metabolize into two glycosides, which can be absorbed and utilized by plants .
Pharmacokinetics
Hymexazol is rapidly absorbed and distributed in the tissues . During a 96-hour period, 97% of the total radioactivity was excreted in the urine and 0.89% in the feces . This indicates that Hymexazol has high bioavailability and is efficiently metabolized and excreted.
Result of Action
The result of Hymexazol’s action is the inhibition of fungal growth, leading to the control of soil-borne diseases . It has been observed that Hymexazol-linked chitosan derivatives exhibit stronger antifungal activity than chitosan alone .
Action Environment
The antifungal activity of Hymexazol and its derivatives are influenced by many conditions, such as sample concentration, pH, molecular weight, and degree of deacetylation . Furthermore, there is a high potential for groundwater contamination by Hymexazol, particularly from uses in glasshouse tomatoes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Hymexazol interacts with various enzymes and proteins in biochemical reactions .
Cellular Effects
The effects of Hymexazol on various types of cells and cellular processes are still being researched. It is known that Hymexazol influences cell function by exhibiting antifungal activity .
Molecular Mechanism
The molecular mechanism of Hymexazol’s action involves its interaction with biomolecules in the cell. It is believed to exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hymexazol have been observed to change over time. Information on Hymexazol’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Hymexazol vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, are still being investigated .
Metabolic Pathways
Hymexazol is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its effects on metabolic flux or metabolite levels are still being researched .
Transport and Distribution
The transport and distribution of Hymexazol within cells and tissues involve interactions with various transporters or binding proteins. Its effects on localization or accumulation are still being investigated .
Subcellular Localization
The subcellular localization of Hymexazol and its effects on activity or function are still being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPNLBXJKTABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032622 | |
| Record name | Hymexazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10004-44-1 | |
| Record name | 3-Hydroxy-5-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hymexazol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hymexazol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hymexazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-methylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYMEXAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20T2M875LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)












